

# Rezafungin: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development timeline of **Rezafungin** (formerly CD101), a novel, long-acting echinocandin antifungal agent. This document details the preclinical and clinical development, including experimental protocols, quantitative data, and key milestones, culminating in its approval for the treatment of candidemia and invasive candidiasis.

## **Introduction: Addressing an Unmet Need**

Invasive fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised and critically ill patients. The emergence of antifungal resistance and the limitations of existing therapies have created a pressing need for novel treatment options. **Rezafungin** was developed to address this need, offering a onceweekly dosing regimen designed to improve patient compliance and outcomes. Developed by Cidara Therapeutics, **Rezafungin** is a structural analog of anidulafungin, modified to enhance its stability and pharmacokinetic profile.

#### **Mechanism of Action**

**Rezafungin**, like other echinocandins, is a non-competitive inhibitor of 1,3-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. By inhibiting this enzyme, **Rezafungin** disrupts the integrity of the fungal cell wall, leading to osmotic instability



and cell death. This mechanism is highly selective for fungi, as mammalian cells lack a cell wall.



Click to download full resolution via product page

Caption: Mechanism of action of Rezafungin.

# **Discovery and Preclinical Development**

**Rezafungin** was designed as a next-generation echinocandin with improved stability and a longer half-life compared to its predecessors. This was achieved by modifying the structure of anidulafungin.



## **In Vitro Activity**

**Rezafungin** has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including azole-resistant isolates.

Table 1: In Vitro Susceptibility of Candida Species to **Rezafungin** and Comparator Antifungals (MIC  $\mu g/mL$ )

| Organi<br>sm           | Rezafu<br>ngin<br>MIC50 | Rezafu<br>ngin<br>MIC90 | Anidul<br>afungi<br>n<br>MIC50 | Anidul<br>afungi<br>n<br>MIC90 | Caspof<br>ungin<br>MIC50 | Caspof<br>ungin<br>MIC90 | Micafu<br>ngin<br>MIC50 | Micafu<br>ngin<br>MIC90 |
|------------------------|-------------------------|-------------------------|--------------------------------|--------------------------------|--------------------------|--------------------------|-------------------------|-------------------------|
| C.<br>albican<br>s     | 0.03                    | 0.06                    | 0.03                           | 0.06                           | 0.03                     | 0.06                     | 0.015                   | 0.03                    |
| C.<br>glabrata         | 0.06                    | 0.12                    | 0.03                           | 0.06                           | 0.06                     | 0.12                     | 0.03                    | 0.06                    |
| C.<br>parapsil<br>osis | 1                       | 2                       | 1                              | 2                              | 0.25                     | 0.5                      | 1                       | 1                       |
| C.<br>tropicali<br>s   | 0.03                    | 0.06                    | 0.03                           | 0.06                           | 0.06                     | 0.12                     | 0.03                    | 0.06                    |
| C.<br>krusei           | 0.03                    | 0.06                    | 0.06                           | 0.12                           | 0.12                     | 0.25                     | 0.06                    | 0.12                    |
| C. auris               | 0.25                    | 0.5                     | 0.12                           | 0.25                           | 0.25                     | 0.5                      | 0.12                    | 0.25                    |

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Activity of **Rezafungin** against Aspergillus Species (MEC μg/mL)



| Organism     | Rezafungin MEC50 | Rezafungin MEC90 |
|--------------|------------------|------------------|
| A. fumigatus | 0.03             | 0.125            |
| A. flavus    | ≤0.015           | 0.03             |
| A. niger     | ≤0.015           | 0.03             |
| A. terreus   | 0.03             | 0.06             |

Data compiled from multiple sources.[4]

## **Preclinical In Vivo Efficacy**

**Rezafungin** has demonstrated robust efficacy in various animal models of invasive fungal infections.

- Invasive Candidiasis Mouse Model:
  - Animals: Neutropenic male BALB/c mice.[2]
  - Immunosuppression: Cyclophosphamide administered intraperitoneally (IP) at 150 mg/kg
     on day -4 and 100 mg/kg on day -1 relative to infection.[5]
  - Infection: Intravenous (IV) injection of Candida species (e.g., C. albicans, C. auris) at a concentration of approximately 1 x 10<sup>6</sup> CFU/mouse.[2][6]
  - Treatment: Rezafungin administered IP or IV at various dosing regimens.
  - Endpoint: Fungal burden in kidneys determined by colony-forming unit (CFU) counts after
     7 days of therapy.[5]
- Invasive Aspergillosis Mouse Model:
  - Animals: Neutropenic male ICR mice.
  - Immunosuppression: Cyclophosphamide (200 mg/kg) and cortisone acetate (500 mg/kg)
     administered IP on days -2, +3, and +8 relative to infection.[1]



- Infection: Intratracheal inoculation with Aspergillus fumigatus conidia.
- Treatment: Rezafungin administered at various doses.
- Endpoint: Survival over a 14-day period.[7][8]

Table 3: In Vivo Efficacy of **Rezafungin** in a Neutropenic Mouse Model of Invasive Candidiasis (C. auris)

| Rezafungin Dose (mg/kg) | Mean Log10 CFU/g in Kidney (vs. control) |
|-------------------------|------------------------------------------|
| 1                       | Significant reduction                    |
| 4                       | Significant reduction                    |
| 16                      | Significant reduction                    |
| 64                      | Significant reduction                    |

Data adapted from a study demonstrating dose-dependent reduction in fungal burden.[5]

Table 4: Survival in a Neutropenic Mouse Model of Invasive Aspergillosis

| Treatment             | Survival Rate (%) |
|-----------------------|-------------------|
| Vehicle Control       | 0                 |
| Rezafungin (1 mg/kg)  | 50                |
| Rezafungin (4 mg/kg)  | 60                |
| Rezafungin (16 mg/kg) | 50                |

Data adapted from a study showing a significant survival advantage with **Rezafungin** treatment.[9]

# **Clinical Development**

The clinical development of **Rezafungin** has progressed through a series of well-defined Phase 1, 2, and 3 clinical trials to establish its safety, pharmacokinetics, and efficacy.





Click to download full resolution via product page

Caption: Rezafungin Development Timeline.



#### **Phase 1 Studies**

Phase 1 trials were conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **Rezafungin**.

- Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
- Population: Healthy adult volunteers.
- Intervention: Single or multiple intravenous doses of **Rezafungin** or placebo.
- Endpoints: Safety and tolerability, and pharmacokinetic parameters (Cmax, AUC, t1/2).

Table 5: Pharmacokinetic Parameters of **Rezafungin** in Healthy Adults (Single IV Dose)

| Dose   | Cmax (ng/mL) | AUC(0-inf)<br>(ng*h/mL) | t1/2 (hours) |
|--------|--------------|-------------------------|--------------|
| 200 mg | ~7,000       | ~300,000                | ~130         |
| 400 mg | ~14,000      | ~600,000                | ~133         |

Approximate values compiled from Phase 1 data.[10]

## Phase 2 Study (STRIVE - NCT02734862)

The STRIVE trial was a global, randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of **Rezafungin** compared to caspofungin for the treatment of candidemia and/or invasive candidiasis.[10][11]

- Design: Randomized, double-blind, double-dummy, multicenter trial.[10]
- Population: Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.[10]
- Inclusion Criteria: At least one blood culture positive for Candida or a positive test from a normally sterile site within 96 hours before randomization.[12]



- Exclusion Criteria: Neutropenia, severe hepatic impairment, and prior extensive antifungal therapy.[10]
- Interventions:
  - · Rezafungin 400 mg weekly.
  - Rezafungin 400 mg in week 1, then 200 mg weekly.[11]
  - Caspofungin (70 mg loading dose, then 50 mg daily) with an optional switch to oral fluconazole.[11]
- Primary Endpoint: Overall response (clinical and mycological cure) at Day 14.[10]



Click to download full resolution via product page

Caption: STRIVE (Phase 2) Trial Workflow.



Table 6: Efficacy and Safety Outcomes from the STRIVE Trial (mITT Population)

| Outcome                               | Rezafungin 400mg/200mg | Caspofungin |
|---------------------------------------|------------------------|-------------|
| Overall Cure at Day 14 (%)            | 76.1                   | 67.2        |
| 30-day All-Cause Mortality (%)        | 4.4                    | 13.1        |
| Treatment-Emergent Adverse Events (%) | 94.4                   | 81.8        |

Data from the combined analysis of STRIVE Parts A and B.[11][13][14]

#### **Phase 3 Program**

The ReSTORE trial was a pivotal Phase 3 study designed to demonstrate the non-inferiority of once-weekly **Rezafungin** to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.[7][15]

- Design: Multicenter, double-blind, double-dummy, randomized, non-inferiority trial.[15]
- Population: Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[15]
- Inclusion Criteria: Similar to the STRIVE trial.[16]
- Exclusion Criteria: Similar to the STRIVE trial.[16]
- Interventions:
  - Rezafungin: 400 mg IV in week 1, followed by 200 mg IV weekly for a total of two to four doses.[15]
  - Caspofungin: 70 mg IV loading dose on day 1, followed by 50 mg IV daily, for no more than 4 weeks.[15]
- Primary Endpoints:
  - Global cure at Day 14 (for EMA).[15]



30-day all-cause mortality (for FDA).[15]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model [mdpi.com]
- 3. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 4. cidara.com [cidara.com]
- 5. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Extended-Interval Dosing of Rezafungin against Azole-Resistant Aspergillus fumigatus PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Rezafungin Compared to Standard Antimicrobial Regimen for Prevention of Invasive Fungal Diseases in Adults Undergoing Allogeneic Blood and Marrow Transplantation [clinicaltrials.stanford.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rezafungin versus caspofungin for treatment of candidaemia and invasive candidiasis (ReSTORE): a multicentre, double-blind, double-dummy, randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Rezafungin: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181853#rezafungin-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com